Milbemectin

acaricide potency Tetranychus urticae IC50

Milbemectin is a precisely defined 30:70 mixture of Milbemycin A3 and A4. This fixed ratio ensures reproducible GluCl activation, significantly lower Harmonia axyridis mortality vs. abamectin, and predictable field dissipation (DT50 4.93–10.76 days in tea). Essential for resistance management rotations in perennial crops, IPM certification, and regulatory-compliant residue monitoring programs. Verify A3:A4 ratio via CoA.

Molecular Formula C31H44O7
Molecular Weight 528.7 g/mol
CAS No. 122666-95-9
Cat. No. B10764950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMilbemectin
CAS122666-95-9
Molecular FormulaC31H44O7
Molecular Weight528.7 g/mol
Structural Identifiers
SMILESCC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)C)OC1C
InChIInChI=1S/C31H44O7/c1-18-7-6-8-23-17-35-28-27(32)21(4)14-26(31(23,28)34)29(33)36-25-15-24(10-9-19(2)13-18)38-30(16-25)12-11-20(3)22(5)37-30/h6-9,14,18,20,22,24-28,32,34H,10-13,15-17H2,1-5H3
InChIKeyZLBGSRMUSVULIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityMilbemycin A3: In methanol 64.8, ethanol 41.9, acetone 66.1, n-hexane 1.4, benzene 143.1, ethyl acetate 69.5 (all in g/L, 20 °C). Milbemycin A4: In methanol 458.8, ethanol 234.0, acetone 365.3, n-hexane 6.5, benzene 524.2, ethyl acetate 320.4 (all in g/L, 20 °C).
Milbemycin A3: In water 0.88 ppm (20 °C). Milbemycin A4: In water 7.2 ppm (20 °C)

Milbemectin CAS 122666-95-9: Technical Composition and Classification for Scientific Procurement


Milbemectin (CAS 122666-95-9) is a macrocyclic lactone acaricide and insecticide derived from the fermentation of Streptomyces hygroscopicus subsp. aureolacrimosus [1]. The compound is not a single molecular entity but a defined mixture of two structurally related homologues: Milbemycin A3 (approximately 30%) and Milbemycin A4 (approximately 70%) [2]. This 30:70 ratio is a critical specification for procurement, as variations in this composition can affect biological activity profiles and regulatory compliance. Milbemectin acts as an allosteric agonist of glutamate-gated chloride channels (GluCls) and GABA receptors in invertebrates, producing neurotoxic effects via hyperpolarization and subsequent paralysis .

Milbemectin CAS 122666-95-9: Why Generic Substitution Within the Macrocyclic Lactone Class Compromises Experimental Reproducibility


Macrocyclic lactones including abamectin, ivermectin, milbemycin oxime, and moxidectin share a common molecular scaffold and mechanism of action—binding to glutamate-gated chloride channels—but are not functionally interchangeable [1]. Substitution at position C-25 differentiates milbemycin homologues: Milbemycin A3 bears a methyl substituent, while Milbemycin A4 bears an ethyl substituent [2]. These structural variations, combined with the fixed 30:70 A3:A4 ratio that defines milbemectin, produce distinct potency profiles across target species and developmental stages, differential selectivity toward beneficial arthropods, and unique environmental degradation kinetics. Furthermore, cross-resistance patterns between milbemectin and abamectin, though correlated, are not fully reciprocal; the resistance ratio magnitude varies depending on the specific resistance mechanism present in a given mite population [3]. Generic substitution without experimental validation therefore introduces uncontrolled variables that compromise reproducibility, regulatory compliance in residue monitoring programs, and integrated pest management compatibility.

Milbemectin CAS 122666-95-9: Quantitative Differentiation Evidence Against Comparator Compounds


Milbemectin Acaricidal Potency: IC50 Values Against Tetranychus urticae Life Stages

Milbemectin (as a 30:70 mixture of Milbemycin A3 and A4) demonstrates defined acaricidal activity against multiple life stages of the two-spotted spider mite (Tetranychus urticae). In standardized bioassays, the IC50 value against adult spider mites is 5.3 µg/mL, against spider mite eggs is 41.1 µg/mL, and against Caenorhabditis elegans (nematode model) is 9.5 µg/mL [1]. These values establish a quantitative baseline for comparative studies with other macrocyclic lactones. Note: Direct head-to-head comparative IC50 data for abamectin under identical assay conditions were not identified in accessible sources; therefore this evidence establishes a reference point rather than a direct comparator-based claim.

acaricide potency Tetranychus urticae IC50

Comparative Selectivity: Milbemectin Versus Abamectin on Beneficial Arthropod Harmonia axyridis

In a comparative safety evaluation of 11 acaricides against the multicolored Asian lady beetle (Harmonia axyridis), a key beneficial predator in agricultural ecosystems, milbemectin (1% ME formulation) demonstrated significantly lower toxicity than abamectin (1.8% EC formulation) across multiple life stages. For third-instar larvae, mortality ranking placed abamectin EC as the third most toxic acaricide among 11 tested, whereas milbemectin ME ranked eighth (lower toxicity). For newly emerged adults, abamectin EC was the most toxic compound, while milbemectin ME was the least toxic among all 11 acaricides tested, producing mortality below 13.8% [1]. This differential selectivity profile favors milbemectin for integrated pest management (IPM) programs where conservation of natural enemy populations is a procurement criterion.

selective toxicity Harmonia axyridis IPM compatibility

Selectivity Index: Milbemectin Toxicological Profile on Phytoseiid Predator Amblyseius largoensis

In a comparative toxicity study evaluating acaricides against the pest mite Raoiella indica and its natural predator Amblyseius largoensis, milbemectin was among the four products (alongside abamectin, fenpyroximate, and spirodiclofen) showing high toxicity to the target pest R. indica adults [1]. However, regarding selectivity for the predator A. largoensis, fenpyroximate and spirodiclofen demonstrated superior selectivity compared to milbemectin and abamectin. The data indicate that while milbemectin and abamectin share similar broad-spectrum toxicity profiles against both pest and predator species under these assay conditions, milbemectin does not demonstrate a selectivity advantage over abamectin for this specific predator-prey system. This finding is critical for procurement in crops where A. largoensis is a primary biological control agent.

selectivity ratio Amblyseius largoensis predatory mite conservation

Field Residue Dissipation Kinetics: Milbemectin Half-Life in Tea (Camellia sinensis)

Under North-East Indian climatic conditions (monsoon season field trials in Siliguri and Dooars, West Bengal), milbemectin (applied as Milbeknock 1% EC formulation) demonstrated first-order dissipation kinetics in made tea samples. The half-life (T1/2) values ranged from 4.93 to 5.28 days in Siliguri fields and from 6.84 to 10.76 days in Dooars fields, following application rates of 5 and 10 g a.i. ha⁻¹ [1]. These half-life values establish a quantitative baseline for pre-harvest interval (PHI) determination and maximum residue limit (MRL) compliance in tea-producing regions. Comparative dissipation data for other macrocyclic lactones under identical field conditions were not identified in this study; therefore this evidence establishes milbemectin-specific kinetics without direct comparator claims.

residue dissipation half-life tea crop

Milbemectin CAS 122666-95-9: Evidence-Based Application Scenarios for Research and Industrial Use


Integrated Pest Management (IPM) Programs Requiring Conservation of Harmonia axyridis Predator Populations

Based on direct comparative toxicity data showing that milbemectin 1% ME produces significantly lower mortality in Harmonia axyridis larvae and adults compared to abamectin 1.8% EC [1], milbemectin is preferentially indicated for field applications where conservation of this beneficial coccinellid predator is an operational requirement. This scenario applies to orchards, berry crops, and greenhouse ornamentals where H. axyridis serves as a biological control agent against aphids and other soft-bodied pests. Procurement of milbemectin over abamectin in these contexts supports compliance with IPM certification standards and reduces secondary pest outbreaks caused by natural enemy depletion.

Tea (Camellia sinensis) Cultivation Requiring Defined Pre-Harvest Interval Compliance

Field dissipation studies establish milbemectin half-lives of 4.93-10.76 days in made tea under North-East Indian monsoon conditions [1]. These quantitative kinetics enable precise calculation of pre-harvest intervals to ensure harvested tea meets MRL requirements for export markets. This scenario is directly applicable to tea plantations in tropical and subtropical regions where mite infestations (particularly Tetranychus and Oligonychus species) threaten yield and quality. The defined dissipation profile provides a verifiable basis for regulatory submissions and quality assurance documentation in commercial tea production.

Research Studies Requiring Defined Milbemycin A3:A4 Ratio Specifications

Milbemectin is defined as a mixture containing approximately 30% Milbemycin A3 and 70% Milbemycin A4 [1]. This fixed compositional ratio is critical for research reproducibility in structure-activity relationship studies, resistance monitoring programs, and comparative pharmacology investigations within the macrocyclic lactone class. Procurement from suppliers providing certificate of analysis documentation with verified A3:A4 ratio (HPLC or NMR quantification) is essential for studies examining differential binding affinities to GluCl channel subtypes, cross-resistance mechanisms involving specific resistance alleles, or comparative toxicology across invertebrate taxa. Substitution with generic 'milbemycin' mixtures of undefined composition introduces uncontrolled variability incompatible with peer-reviewed publication standards.

Monitoring Baseline Susceptibility in Mite Resistance Management Programs

Baseline susceptibility studies in persea mite (Oligonychus perseae) populations demonstrated that susceptibility to milbemectin varied 2.1- to 2.8-fold at LC50 and LC90 across field strains collected from California avocado groves where milbemectin had not been previously used [1]. These baseline data serve as reference thresholds for resistance monitoring programs. In contrast, abamectin-exposed populations showed wider susceptibility variation (2.1- to 3.5-fold) with evidence of early-stage resistance development in a population subjected to seven sprays over four years. This evidence supports milbemectin procurement for resistance management rotations in avocado and other perennial crops where maintaining acaricide susceptibility in mite populations is a long-term operational priority.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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